N-(3,4-dichlorophenyl)-N-[(2,5-dioxopyrrolidin-1-yl)methyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorophenyl)-N-[(2,5-dioxopyrrolidin-1-yl)methyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a furan ring, a dichlorophenyl group, and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-N-[(2,5-dioxopyrrolidin-1-yl)methyl]furan-2-carboxamide typically involves the following steps:
Formation of the Furan-2-carboxylic Acid Derivative: This can be achieved through the oxidation of furan-2-carboxaldehyde using an oxidizing agent such as potassium permanganate.
Amidation Reaction: The furan-2-carboxylic acid derivative is then reacted with 3,4-dichloroaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Introduction of the Pyrrolidinone Group: The final step involves the reaction of the intermediate with N-hydroxysuccinimide (NHS) to introduce the pyrrolidinone moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-N-[(2,5-dioxopyrrolidin-1-yl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving amide bonds.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-N-[(2,5-dioxopyrrolidin-1-yl)methyl]furan-2-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dichlorophenyl)-N-methylfuran-2-carboxamide
- N-(3,4-dichlorophenyl)-N-[(2-oxo-1-pyrrolidinyl)methyl]furan-2-carboxamide
Uniqueness
N-(3,4-dichlorophenyl)-N-[(2,5-dioxopyrrolidin-1-yl)methyl]furan-2-carboxamide is unique due to the presence of both the dichlorophenyl and pyrrolidinone groups, which may confer specific chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C16H12Cl2N2O4 |
---|---|
Molecular Weight |
367.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-N-[(2,5-dioxopyrrolidin-1-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C16H12Cl2N2O4/c17-11-4-3-10(8-12(11)18)19(16(23)13-2-1-7-24-13)9-20-14(21)5-6-15(20)22/h1-4,7-8H,5-6,9H2 |
InChI Key |
VWLQGPYTNDBXTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)CN(C2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.